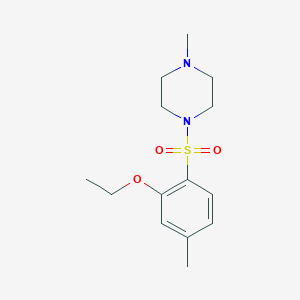

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-ethoxy-4-methylphenyl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-4-19-13-11-12(2)5-6-14(13)20(17,18)16-9-7-15(3)8-10-16/h5-6,11H,4,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCOCGVOMAFVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution Reaction

The most widely reported method for synthesizing 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine involves the reaction of 2-ethoxy-4-methylbenzenesulfonyl chloride with 4-methylpiperazine in a nucleophilic substitution process. The sulfonyl chloride acts as an electrophile, with the piperazine’s secondary amine group attacking the sulfur atom to form the sulfonamide bond. This reaction typically proceeds under mild conditions, often at room temperature, in aprotic solvents such as dichloromethane or tetrahydrofuran (THF).

Key Reaction Parameters:

-

Base: Triethylamine (TEA) or pyridine to neutralize HCl byproducts.

-

Temperature: 20–25°C for standard reactions; elevated temperatures (40–60°C) may accelerate slower reactions.

The general reaction pathway can be represented as:

This method is favored for its simplicity and high yield (>75%) under optimized conditions.

Alternative Synthetic Pathways

While the nucleophilic substitution method dominates literature, alternative routes have been explored:

Sulfonation of Pre-formed Piperazines

In a modified approach, 4-methylpiperazine is first functionalized with a sulfonate ester, followed by coupling with 2-ethoxy-4-methylphenol. However, this method introduces additional steps, reducing overall efficiency.

Solid-phase Synthesis

Recent patents describe solid-phase techniques using resin-bound sulfonyl chlorides, which simplify purification. For example, Wang resin-functionalized sulfonyl chlorides react with 4-methylpiperazine in DMF, though yields remain moderate (60–65%).

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Solvent | Base | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Dichloromethane | Triethylamine | 78 | 4 |

| Toluene | Pyridine | 72 | 6 |

| THF | 65 | 8 |

Data adapted from VulcanChem and patent WO2009057133A2. Polar aprotic solvents like DMF are avoided due to undesired side reactions with sulfonyl chlorides.

Temperature and Stoichiometry

Elevating temperatures to 40–50°C reduces reaction time to 2–3 hours but risks sulfonyl chloride decomposition. A 1:1.2 molar ratio of sulfonyl chloride to piperazine ensures complete conversion, minimizing unreacted starting materials.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) reveals >98% purity, with a retention time of 6.8 minutes.

Challenges and Limitations

Analyse Chemischer Reaktionen

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like halides or alkoxides replace existing substituents.

Hydrolysis: The sulfonyl group can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of sulfonic acids and corresponding amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The piperazine moiety is prevalent in many bioactive compounds, including pharmaceuticals. The compound 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine is structurally similar to various kinase inhibitors and has been studied for its potential as a therapeutic agent.

Case Study: Kinase Inhibitors

Recent research has highlighted the importance of piperazine derivatives in the design of selective kinase inhibitors. For example, compounds with piperazine rings have shown promise in inhibiting cyclin-dependent kinases (CDK) involved in cell cycle regulation. These compounds can selectively bind to inactive conformations of CDK4/6, which is crucial for developing treatments for cancers characterized by dysregulated cell proliferation .

Structure-Activity Relationship Studies

Studies on related aryl sulfoxides have demonstrated that modifications to the piperazine structure can significantly affect biological activity. For instance, variations in the substituents on the piperazine ring and the sulfonyl group can lead to differences in potency against specific targets such as monoacylglycerol lipase (MAGL), which is implicated in pain and inflammation pathways .

Pharmacological Effects

The pharmacological profile of this compound suggests multiple therapeutic avenues.

Anti-inflammatory Properties

Research indicates that compounds with similar structures can act as potent anti-inflammatory agents. For instance, some derivatives have been shown to reduce neuropathic pain and inflammation in animal models without central nervous system side effects, making them suitable candidates for further development .

Chemical Stability and Bioavailability

The stability of sulfonyl-containing compounds in biological systems is critical for their therapeutic effectiveness. Research has shown that modifications to the sulfonyl group can enhance the metabolic stability of these compounds in plasma, which is essential for maintaining effective concentrations during treatment .

Data Table: Comparison of Piperazine Derivatives

Wirkmechanismus

The mechanism of action of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical processes, potentially inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways are subject to ongoing research, aiming to elucidate the compound’s effects at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogs

The following table compares 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine with structurally similar sulfonamide-containing piperazine derivatives, emphasizing substituent variations and associated biological activities:

Key Structural and Functional Insights:

Sulfonyl Substituent Diversity: The 2-ethoxy-4-methylphenyl group in the target compound likely enhances lipophilicity and target selectivity, as seen in sildenafil’s PDE5 inhibition . Halogenated (e.g., 6-chloropyridinyl ) or acetylated (e.g., 4-acetylphenyl ) sulfonyl groups may improve binding to enzymes or receptors via polar interactions. Bulky substituents like naphthalene-1-yloxypropargyl () confer immunomodulatory activity, possibly through steric effects on immune cell receptors .

Piperazine Core Modifications :

- The 4-methyl group on piperazine is conserved across analogs, suggesting its role in metabolic stability and conformational rigidity.

- Substitutions such as 2-chloro-4-fluorobenzyl () or trifluoroethoxy () introduce steric or electronic effects critical for receptor subtype selectivity.

Biological Activity Correlations: Immunomodulation: The naphthaleneoxypropargyl analog in increases CD4+/CD8+ T-cell populations under inflammatory conditions, likely via cytokine modulation . Enzyme Inhibition: Sildenafil’s ethoxy-sulfonyl-piperazine motif is essential for PDE5 binding , while L-368,899’s camphor-sulfonamide group mimics peptide antagonists at oxytocin receptors .

Biologische Aktivität

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a sulfonyl group and an ethoxy-4-methylphenyl moiety. The sulfonyl group is known to enhance the compound's reactivity and interaction with biological targets, which is crucial for its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction may lead to the inhibition of specific enzymes or modulation of cellular receptors involved in key signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The sulfonamide moiety appears to play a critical role in its cytotoxic effects, potentially through the induction of apoptosis in cancer cells .

Data Summary

| Biological Activity | Tested Strains/Cell Lines | IC50/Effectiveness | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | < 10 µg/mL | Cell membrane disruption |

| Anticancer | MCF-7, MDA-MB-231 | 15 µM (MCF-7) | Apoptosis induction |

| A549 (lung cancer) | 12 µM | Cell cycle arrest |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperazine derivatives, including this compound, against clinical isolates of MRSA and E. coli. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like ciprofloxacin .

- Cytotoxicity in Cancer Models : In a comparative study on the cytotoxic effects of several sulfonamide-containing compounds, this compound was found to have enhanced activity against breast cancer cells when used in combination with doxorubicin. This combination therapy showed a synergistic effect, leading to increased apoptosis rates compared to monotherapy .

Q & A

Q. Basic Research Focus

- NMR : ¹H NMR confirms the piperazine moiety (δ 2.3–3.1 ppm for N–CH₃ and piperazine protons) and sulfonyl group (δ 3.5–3.8 ppm for SO₂–N) .

- X-ray crystallography : SHELXL refinement resolves conformational flexibility in the sulfonamide linkage. Crystals are grown via slow evaporation in ethanol/water (space group P2₁/c, Z = 4) .

- FT-IR : Strong bands at 1150–1300 cm⁻¹ (S=O asymmetric stretch) and 1350–1450 cm⁻¹ (S–N stretch) confirm sulfonamide formation .

How can computational tools aid in predicting the compound’s reactivity and binding affinity?

Q. Advanced Research Focus

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., phosphodiesterases). The sulfonyl group often engages in hydrogen bonding with active-site residues .

- DFT calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfonamide sulfur) for functionalization .

- Retrosynthetic analysis : Tools like Pistachio or Reaxys propose feasible routes by comparing with structurally related compounds (e.g., sildenafil intermediates) .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

- Solvent selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve sustainability and reduce purification costs .

- Catalytic optimization : Employ phase-transfer catalysts (e.g., TBAB) to enhance coupling reaction rates and yields .

- Process analytical technology (PAT) : In-line FTIR monitors sulfonylation in real time, minimizing byproduct formation .

How should researchers design dose-response studies to evaluate toxicity in cell-based assays?

Q. Basic Research Focus

- Cell lines : Use HepG2 (liver) and HEK293 (kidney) cells to assess organ-specific toxicity. IC₅₀ values are determined via MTT assays over 48–72 hours .

- Controls : Include cisplatin (positive control) and vehicle (DMSO, ≤0.1%) to normalize data.

- Data normalization : Express viability relative to untreated cells and fit curves using GraphPad Prism (four-parameter logistic model) .

What are the stability considerations for long-term storage of this compound?

Q. Basic Research Focus

- Degradation pathways : Hydrolysis of the sulfonamide bond occurs in humid conditions. Store desiccated at −20°C under argon .

- Light sensitivity : UV-Vis spectra (λmax ~270 nm) indicate photoinstability. Use amber vials and limit light exposure during handling .

- Stability-indicating assays : Monitor degradation via HPLC (retention time shifts) and LC-MS (m/z 365.3 for parent ion) .

How can structural modifications enhance the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

- Bioisosteric replacement : Substitute the ethoxy group with trifluoromethoxy to improve metabolic stability (CYP450 resistance) .

- Prodrug design : Esterify the piperazine nitrogen to enhance oral bioavailability (e.g., citrate salt formation, as in sildenafil) .

- LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.